molecular formula C17H16ClFN2O3 B6179626 (2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid hydrochloride CAS No. 2580113-72-8

(2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid hydrochloride

Cat. No.: B6179626
CAS No.: 2580113-72-8
M. Wt: 350.8
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Description

(2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a fluoro group, and a fluoren-2-yl carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Amide Coupling Reaction: This involves the reaction of (2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid with hydrochloric acid to form the hydrochloride salt.

  • Chiral Resolution: This method involves separating the enantiomers of the compound to obtain the (2S)-enantiomer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale amide coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives of the compound with new functional groups.

Scientific Research Applications

(2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid hydrochloride: has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Industry: The compound can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biomolecules, while the fluoro group can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

(2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid hydrochloride: can be compared with other similar compounds such as:

  • (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid hydrochloride: This compound lacks the fluoro group, which may affect its reactivity and binding properties.

  • (2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid: The hydrochloride salt form may have different solubility and stability properties compared to the free acid form.

The uniqueness of this compound lies in its specific structural features, which can influence its chemical and biological properties.

Properties

CAS No.

2580113-72-8

Molecular Formula

C17H16ClFN2O3

Molecular Weight

350.8

Purity

95

Origin of Product

United States

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